molecular formula C₁₇H₁₂ClNO₂ B1141125 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 934996-79-9

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Cat. No. B1141125
M. Wt: 297.74
InChI Key:
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Description

The compound "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" is a part of the dibenzoxepines family, which has found broad application in biological and pharmaceutical fields due to its prospective as new drugs. This interest has driven research into its physico-chemical properties, stability, synthesis, molecular structure, and chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves a range of approaches, including the use of Bredereck's reagent for selective formation of chalcones from starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, showcasing the compound's complex synthetic route and the efficiency of methodologies employed (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecule has been characterized using Density Functional Theory (DFT) to predict important properties. Spectroscopic techniques like FT-IR and FT-Raman were used for identifying functional groups and chemically active atoms. Studies also include UV-Vis and HOMO-LUMO analyses to describe charge transfer within the molecule (Sevvanthi et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound range from heteroaromatic annulation to generate novel dibenzoxepino-fused heterocycles. These processes typically involve cyclocondensation with heterobinucleophiles, highlighting its versatility in creating complex structures (Kumar et al., 2007).

Physical Properties Analysis

The physico-chemical properties of related compounds have been extensively studied, revealing stability under heat and slight degradation under specific conditions such as high temperature or light exposure. The studies encompass thermal properties, solubilities, and partition coefficients to understand its behavior in various environments (Funke, Hindriks, & Sam, 1990).

Chemical Properties Analysis

Research into the chemical properties of "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" and related compounds often focuses on their stability and reactivity under different conditions. For example, the stability tests involving analytical methods such as GLC and TLC developed for Org 5222, a related compound, indicate its resilience to degradation except under excessive light exposure, contributing to our understanding of its chemical robustness (Funke, Hindriks, & Sam, 1990).

Scientific Research Applications

Physico-Chemical Properties and Stability

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, as a potential antipsychotic compound, has been extensively studied for its physico-chemical properties. Research conducted by Funke et al. (1990) focused on the compound's spectra analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found that the compound is stable under heat but degrades under excessive light exposure. Additionally, in various pH solutions, it showed slight degradation at high temperatures or after light exposure (Funke, Hindriks, & Sam, 1990).

Molecular Structure and Biological Activity

Sevvanthi et al. (2020) conducted a comprehensive study on the molecule using Density Functional Theory (DFT) to predict important properties. Their research included spectroscopic characterization by FT-IR and FT-Raman techniques, revealing functional groups and chemically active atoms. The electronic properties were elucidated through UV-Vis and HOMO-LUMO analyses. Molecular docking suggested that the molecule might act as a membrane permeable inhibitor (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).

Neurochemical Studies

Research by de Boer et al. (1990) highlighted the neurochemical properties of the compound. It demonstrated dopamine D2 antagonistic properties and negligible anticholinergic properties, combining strong antiserotonergic and antihistaminergic properties. This profile suggested its potential for clinical testing in psychotic patients (de Boer, Tonnaer, De Vos, & van Delft, 1990).

Synthesis of Radiolabelled Compounds

The synthesis of radiolabelled variants of this compound, for potential use in pharmacological studies, was described by Vader et al. (1994). They synthesized 3H, 14C, and 36C1 labelled compounds, providing valuable tools for further research into its pharmacokinetics and mechanism of action (Vader, Kaspersen, Sperling, Schlachter, Terpstra, Hilberink, & Wagenaars, 1994).

Biotransformation Studies

Studies on the biotransformation of the compound in rats were conducted by von dem Wildenberg et al. (1990). This research provided insights into the metabolic pathways of the compound, revealing processes like oxidation and N-demethylation. Identifying metabolites in plasma, bile, feces, and urine contributed to understanding the compound's pharmacokinetics (von dem Wildenberg, Delbressine, Kaspersen, Wagenaars, & Jacobs, 1990).

Behavioural Pharmacology

The compound's effects on animal behavior, indicating its antipsychotic potential, were studied by Broekkamp et al. (1990). They found that it inhibited various dopaminergic and serotonergic effects in animals, suggesting a strong antipsychotic potential without inducing side effects typical of other antipsychotic agents (Broekkamp, De Graaf, & van Delft, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray2.


Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. Additionally, its potential applications and biological activity could be explored.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed and specific information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFINICFHHBHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Synthesis routes and methods I

Procedure details

P2O5 (90 grams) was added in portions to H3PO4 (90 grams) while maintaining the temperature below 140° C. The mixture was heated at 115° C. for 1.5 hour, whereupon 3-[2-(4-chloro-phenoxy)-phenyl]-1-methyl-pyrrolidine-2,4-dione (XI) (30 grams; 95 mmol) was added. The resulting mixture was stirred for 4 days at 115° C. to 130° C. with extra P2O5 (in total 5 portions of 5 grams each were added). The mixture was poured into water (200 ml) and the resulting precipitate was stirred overnight. The mixture was extracted with dichloromethane (250 ml) and washed with sat. NaHCO3 (pH=7). After drying on magnesium sulphate the solvent was removed under vacuum. The resulting crude product was dissolved in methanol (520 ml) at 70° C. Following removal of part of the methanol by evaporation the product crystallized. The mixture was stirred overnight at −12° C. The crystals were filtered and dried to provide 5-chloro-2,3-dihydro-2-methyl-1H-dibenz[2,3;6,7]oxepino[4,5-c]pyrrol-1-one (VI) (16.4 grams, 55 mmol; 58%), purity according to GC 92%.1H-NMR (400 MHz, CDCl3): 3.2 (s, 3H), 4.3 (s, 1H), 3.8 (m,1H), 7.2-7.4 (m, 6H), 8.2 (dd,1H).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphoric acid (270 g) is charged in to a round bottom flask and phosphorous pentoxide (270 g) is added in portions at below 140° C. The reaction mixture temperature is allowed to 110° C. and maintained for 2 hours. 3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione (90 g) is added at 110° C. and maintained for 24 hours. Additional phosphorous pentoxide (3×15 g) is added to the reaction mixture in three portions at 110° C. at the time interval of 24 hours. Finally, the reaction mixture is maintained for 48 hours. The reaction mixture is cooled to 25-35° C., poured in to water (4500 mL), and stirred for 15 hours. The reaction mass is extracted with dichloromethane (900 mL), the layers are separated, and the aqueous layer is washed with dichloromethane (900 mL). The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL). The solvent from the organic layer is evaporated at 45° C. Methanol (180 mL) is charged to the reaction mass and again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure. Methanol (450 mL) is charged to the reaction mass and heated at reflux for 30 minutes. The solution is cooled to 25-35° C. and further cooled to −8 to −12° C. The reaction mass is maintained at −8 to −12° C. for 3 hours, the obtained solid is collected by filtration, washed with chilled methanol (90 mL), and dried at 50-60° C. to afford 44 g of the title compound.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

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